Trifluperidol hydrochloride

概要

説明

トリフルペリドール塩酸塩は、ブチロフェノン系化学物質に分類される典型的な抗精神病薬です。その高い効力は知られており、統合失調症や躁うつ病などの精神病の治療に主に使用されます。 トリフルペリドール塩酸塩は、ハロペリドールなどの他の抗精神病薬と比較して、重量あたりの効力が強くなっていますが、遅発性ジスキネジアや他の錐体外路症状などの重篤な副作用の発現率も高い .

準備方法

合成経路および反応条件

トリフルペリドール塩酸塩の合成には、いくつかの重要なステップが含まれます。

グリニャール反応: 1-ベンジル-4-ピペリドンと3-ブロモベンゾトリフルオリドとのグリニャール反応により、1-ベンジル-4-(3-(トリフルオロメチル)フェニル)ピペリジン-4-オールが生成されます。

触媒的加氢: このステップでは、ベンジル保護基が除去され、4-(3-(トリフルオロメチル)フェニル)-4-ピペリジノールが得られます。

アルキル化: 最後のステップでは、4-クロロ-4'-フルオロブチロフェノンとアルキル化反応を行い、側鎖を導入することで、トリフルペリドールの合成が完了します.

工業的生産方法

トリフルペリドール塩酸塩の工業的生産では、同様の合成経路が採用されますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に制御することが含まれます。 高度な触媒システムと連続フロー反応器を使用することで、生産プロセスの効率性とスケーラビリティを高めることができます .

化学反応の分析

反応の種類

トリフルペリドール塩酸塩は、以下のような様々な種類の化学反応を起こします。

酸化: この反応により、トリフルペリドール分子の官能基が変化することがあります。

還元: 還元反応により、分子の酸化状態が変化し、薬理作用に影響を与える可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物

これらの反応によって生成される主な生成物は、使用する特定の試薬や条件によって異なります。 例えば、酸化によりケトンやカルボン酸が生成される一方、還元によりアルコールやアミンが生成される可能性があります .

科学研究の応用

トリフルペリドール塩酸塩は、様々な科学研究に応用されています。

化学: ブチロフェノン誘導体の研究において、基準化合物として使用されています。

生物学: トリフルペリドール塩酸塩は、ドーパミン受容体拮抗薬が細胞プロセスに及ぼす影響を研究するために使用されます。

医学: 主に統合失調症、躁うつ病、その他の精神病の治療に使用されます。他の神経疾患の治療における可能性を探るため、研究が進められています。

科学的研究の応用

Clinical Applications

1.1 Treatment of Schizophrenia

Trifluperidol hydrochloride is widely used in the management of schizophrenia, particularly effective in alleviating positive symptoms such as hallucinations and delusions. Clinical studies have demonstrated its efficacy in reducing psychotic symptoms, with some studies indicating that it may be more effective at lower doses compared to other antipsychotics .

1.2 Management of Mania and Hypomania

The drug is also indicated for treating acute mania and hypomania episodes, providing stabilization for patients experiencing severe mood swings . Its ability to modulate dopaminergic activity makes it suitable for managing these conditions effectively.

1.3 Treatment of Organic Psychoses

Trifluperidol is utilized in cases of organic psychosis, where psychotic symptoms arise due to underlying medical conditions. Its antipsychotic properties help manage symptoms associated with such disorders .

1.4 Childhood Behavioral Disorders

In pediatric populations, trifluperidol has been used to address behavioral issues such as severe agitation and tics. Its application in children requires careful monitoring due to potential side effects, including extrapyramidal symptoms .

Pharmacological Mechanism

This compound functions primarily as a dopamine D2 receptor antagonist, which helps reduce dopaminergic overactivity associated with psychotic disorders. Additionally, it exhibits high affinity for sigma receptors, contributing to its pharmacological profile .

Side Effects and Considerations

While trifluperidol is effective, it is associated with several side effects:

- Extrapyramidal Symptoms: These include parkinsonian-like symptoms, acute dystonias, and tardive dyskinesia, which can occur after prolonged use .

- Anticholinergic Effects: Patients may experience dry mouth, constipation, blurred vision, and urinary retention .

- Cataract Formation: There have been reports linking trifluperidol to cataract development in some patients .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of trifluperidol:

作用機序

トリフルペリドール塩酸塩は、脳内のドーパミン受容体、特にD2受容体を阻害することで作用を発揮します。この作用により、精神病の症状に関連する神経伝達物質であるドーパミンの活性度が低下します。 この化合物は、シグマ受容体とNMDA受容体にも高い親和性で結合し、その薬理作用に貢献しています .

類似化合物との比較

類似化合物

ハロペリドール: 抗精神病作用が似ていますが、効力が低いブチロフェノン誘導体です。

トリフルオペラジン: 同様の症状の治療に使用される、化学構造の異なるフェノチアジン誘導体です。

フルフェナジン: 化学クラスは異なりますが、治療効果が類似した別の抗精神病薬です

独自性

トリフルペリドール塩酸塩は、その高い効力とD2受容体に対する強力な結合親和性によって、他の抗精神病薬と区別されます。そのため、他の抗精神病薬と比較して、低用量で効果を発揮します。 高い効力は、重篤な副作用の発現率が高いことにもつながります。そのため、他の治療法が効果的ではない場合にのみ使用が制限されています .

生物活性

Trifluperidol hydrochloride is a potent antipsychotic medication belonging to the butyrophenone class, primarily utilized in the treatment of various psychiatric disorders such as schizophrenia, mania, and organic psychoses. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated side effects.

Trifluperidol exerts its pharmacological effects primarily through the blockade of dopamine receptors, particularly the D2 subtype. It also interacts with sigma receptors, demonstrating high affinity for these sites. The compound's action is comparable to that of other antipsychotics like haloperidol, but it shows greater selectivity towards certain receptor subtypes, which may influence its efficacy and side effect profile .

Receptor Affinity

- Dopamine D2 Receptors : Major target for antipsychotic effects.

- Sigma Receptors : Contributes to its unique pharmacological profile.

- NR1a/2B Receptors : High selectivity observed .

Clinical Efficacy

Clinical studies have demonstrated that trifluperidol is effective in managing symptoms of schizophrenia and other psychotic disorders. A controlled trial involving 116 patients indicated significant improvement in global clinical state when treated with trifluperidol compared to placebo .

Efficacy Data Table

| Study Type | Sample Size | Treatment Duration | Outcome Measure | Result |

|---|---|---|---|---|

| RCT | 116 | 6 weeks | Clinical Global Impression | Significant improvement with trifluperidol (p < 0.05) |

| Meta-analysis | 2230 | Varies | Relapse rates | Lower relapse rates in trifluperidol group (RR 0.34 CI 0.23-0.49) |

| Comparative Study | 686 | Medium-term | Extrapyramidal Symptoms | Higher incidence in trifluperidol users (RR 1.66 CI 1.03-2.67) |

Side Effects and Adverse Reactions

Trifluperidol is associated with several side effects, particularly extrapyramidal symptoms (EPS), which include:

- Tardive Dyskinesia : A potentially irreversible condition characterized by involuntary movements.

- Acute Dystonia : Muscle spasms and contractions.

- Akathisia : A feeling of inner restlessness and inability to stay still.

The incidence of EPS is notably higher compared to low-potency antipsychotics . In one study, approximately 60% of patients experienced at least one adverse event related to trifluperidol treatment .

Case Studies

-

Case Study on Schizophrenia Management :

- A 45-year-old male diagnosed with chronic schizophrenia was treated with trifluperidol at a starting dose of 1 mg/day, titrated to a maximum of 8 mg/day over four weeks. The patient exhibited marked improvement in psychotic symptoms but developed mild akathisia, managed with propranolol.

-

Pediatric Use :

- In a case involving a child with severe behavioral disorders, trifluperidol was administered at lower doses (0.5 mg/day). The child showed significant behavioral improvements within two weeks but experienced transient sedation.

Research Findings

Recent studies have highlighted the anti-inflammatory properties of trifluperidol. In vitro experiments demonstrated that trifluperidol reduced the secretion of pro-inflammatory cytokines IL-1β and IL-2 from glial cell cultures, suggesting potential neuroprotective effects beyond its antipsychotic properties .

特性

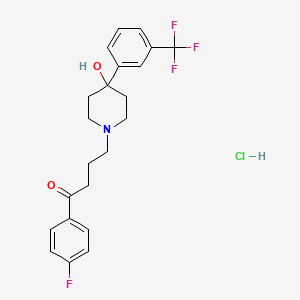

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQXRZAHIZHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045810 | |

| Record name | Trifluperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-77-3 | |

| Record name | Trifluperidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluperidol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUPERIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIC8RB6P81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。